molecular formula C29H40N2O4 B8791419 Repaglinide ethyl ester

Repaglinide ethyl ester

Cat. No. B8791419
M. Wt: 480.6 g/mol
InChI Key: FTCMVLQJMIXDSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
USRE037035E1

Procedure details

A mixture of 4.7 g (9.7 mmols) of ethyl 2-ethoxy-4-[N-{1-(2-piperidino-phenyl)-3-methyl-1-butyl}-aminocarbonylmethyl]-benzoate and 14.7 ml of 1N sodium hydroxide was stirred in 47 ml of ethanol for 2 hours at 60° C., then neutralized with 14.7 ml of 1N hydrochloric acid and cooled to 0° C. The mixture was filtered to remove the precipitated colorless crystals, and the crystals were washed with ice water and with a little ice cold ethanol and then dried at 100° C./1 Torr.
Quantity
14.7 mL
Type
reactant
Reaction Step One
Quantity
14.7 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4]1[CH:14]=[C:13]([CH2:15][C:16]([NH:18][CH:19]([C:24]2[CH:29]=[CH:28][CH:27]=[CH:26][C:25]=2[N:30]2[CH2:35][CH2:34][CH2:33][CH2:32][CH2:31]2)[CH2:20][CH:21]([CH3:23])[CH3:22])=[O:17])[CH:12]=[CH:11][C:5]=1[C:6]([O:8]CC)=[O:7])[CH3:2].[OH-].[Na+].Cl>C(O)C>[CH2:1]([O:3][C:4]1[CH:14]=[C:13]([CH2:15][C:16]([NH:18][CH:19]([C:24]2[CH:29]=[CH:28][CH:27]=[CH:26][C:25]=2[N:30]2[CH2:31][CH2:32][CH2:33][CH2:34][CH2:35]2)[CH2:20][CH:21]([CH3:23])[CH3:22])=[O:17])[CH:12]=[CH:11][C:5]=1[C:6]([OH:8])=[O:7])[CH3:2] |f:1.2|

Inputs

Step One
Name
Quantity
4.7 g
Type
reactant
Smiles
C(C)OC1=C(C(=O)OCC)C=CC(=C1)CC(=O)NC(CC(C)C)C1=C(C=CC=C1)N1CCCCC1
Name
Quantity
14.7 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Two
Name
Quantity
14.7 mL
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
47 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The mixture was filtered
CUSTOM
Type
CUSTOM
Details
to remove the precipitated colorless crystals
WASH
Type
WASH
Details
the crystals were washed with ice water and with a little ice cold ethanol
CUSTOM
Type
CUSTOM
Details
dried at 100° C./1 Torr

Outcomes

Product
Name
Type
Smiles
C(C)OC1=C(C(=O)O)C=CC(=C1)CC(=O)NC(CC(C)C)C1=C(C=CC=C1)N1CCCCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
USRE037035E1

Procedure details

A mixture of 4.7 g (9.7 mmols) of ethyl 2-ethoxy-4-[N-{1-(2-piperidino-phenyl)-3-methyl-1-butyl}-aminocarbonylmethyl]-benzoate and 14.7 ml of 1N sodium hydroxide was stirred in 47 ml of ethanol for 2 hours at 60° C., then neutralized with 14.7 ml of 1N hydrochloric acid and cooled to 0° C. The mixture was filtered to remove the precipitated colorless crystals, and the crystals were washed with ice water and with a little ice cold ethanol and then dried at 100° C./1 Torr.
Quantity
14.7 mL
Type
reactant
Reaction Step One
Quantity
14.7 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4]1[CH:14]=[C:13]([CH2:15][C:16]([NH:18][CH:19]([C:24]2[CH:29]=[CH:28][CH:27]=[CH:26][C:25]=2[N:30]2[CH2:35][CH2:34][CH2:33][CH2:32][CH2:31]2)[CH2:20][CH:21]([CH3:23])[CH3:22])=[O:17])[CH:12]=[CH:11][C:5]=1[C:6]([O:8]CC)=[O:7])[CH3:2].[OH-].[Na+].Cl>C(O)C>[CH2:1]([O:3][C:4]1[CH:14]=[C:13]([CH2:15][C:16]([NH:18][CH:19]([C:24]2[CH:29]=[CH:28][CH:27]=[CH:26][C:25]=2[N:30]2[CH2:31][CH2:32][CH2:33][CH2:34][CH2:35]2)[CH2:20][CH:21]([CH3:23])[CH3:22])=[O:17])[CH:12]=[CH:11][C:5]=1[C:6]([OH:8])=[O:7])[CH3:2] |f:1.2|

Inputs

Step One
Name
Quantity
4.7 g
Type
reactant
Smiles
C(C)OC1=C(C(=O)OCC)C=CC(=C1)CC(=O)NC(CC(C)C)C1=C(C=CC=C1)N1CCCCC1
Name
Quantity
14.7 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Two
Name
Quantity
14.7 mL
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
47 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The mixture was filtered
CUSTOM
Type
CUSTOM
Details
to remove the precipitated colorless crystals
WASH
Type
WASH
Details
the crystals were washed with ice water and with a little ice cold ethanol
CUSTOM
Type
CUSTOM
Details
dried at 100° C./1 Torr

Outcomes

Product
Name
Type
Smiles
C(C)OC1=C(C(=O)O)C=CC(=C1)CC(=O)NC(CC(C)C)C1=C(C=CC=C1)N1CCCCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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